molecular formula C21H14ClNO B2384330 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one CAS No. 1020252-39-4

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one

Cat. No. B2384330
M. Wt: 331.8
InChI Key: WOOFCPDJTJJZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indenone core, and the introduction of the phenyl and chlorophenylamino groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an indenone core substituted with a phenyl group at the 2-position and a 3-chlorophenylamino group at the 3-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl group in the indenone core, the amino group, and the chlorine atom. These functional groups could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and spectral data (IR, NMR, MS) would typically be determined experimentally .

Scientific Research Applications

Molecular Structure and Interaction Studies

  • Research has revealed that compounds with chlorophenyl and amino substitutions, like 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one, demonstrate intricate molecular structures and a spectrum of halogen-mediated interactions in their crystal structures. These structures are stabilized by strong hydrogen bonds and various non-classical interactions, which can be chiral self-discriminatory or chiral self-recognizing. Such insights are crucial for understanding the compound's behavior in different environments and potential applications in material science or drug design (Mandal & Patel, 2018).

Reactivity with Amino Acids

  • Studies on positively charged phenyl radicals similar in structure to 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one have indicated significant reactivity with amino acids like L-tyrosine, phenylalanine, and tryptophan. Understanding these interactions is vital for predicting the compound's behavior in biological systems and could have implications in biochemical and pharmacological research (Huang & Kenttämaa, 2005).

Antimicrobial Activity

  • Several studies have synthesized compounds structurally related to 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one and evaluated their antimicrobial activities. These compounds have shown promising activity against various bacterial and fungal strains, indicating potential utility in developing new antimicrobial agents (Patel & Shaikh, 2011), (Guna et al., 2015), (Sah et al., 2014).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, as with any chemical. It’s important to use personal protective equipment and handle the compound in a well-ventilated area .

properties

IUPAC Name

3-(3-chloroanilino)-2-phenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO/c22-15-9-6-10-16(13-15)23-20-17-11-4-5-12-18(17)21(24)19(20)14-7-2-1-3-8-14/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFCPDJTJJZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one

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